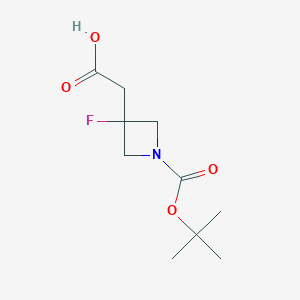

1-Boc-3-fluoro-3-azetidineacetic acid

Description

Properties

IUPAC Name |

2-[3-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16FNO4/c1-9(2,3)16-8(15)12-5-10(11,6-12)4-7(13)14/h4-6H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZFKVZIUVDYNHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)(CC(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 1-Boc-3-fluoro-3-azetidineacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the core physicochemical properties of 1-Boc-3-fluoro-3-azetidineacetic acid, a fluorinated azetidine derivative of significant interest in medicinal chemistry. The strategic incorporation of a fluorine atom and the constrained azetidine ring system imparts unique characteristics to this molecule, influencing its potential as a building block in the design of novel therapeutics. This document delves into the structural and electronic features of the molecule, its key physicochemical parameters, and the established methodologies for their determination.

Introduction: The Strategic Value of Fluorinated Azetidines in Drug Discovery

Azetidines, four-membered nitrogen-containing heterocycles, are increasingly recognized as "privileged scaffolds" in medicinal chemistry.[1] Their inherent ring strain and well-defined three-dimensional geometry offer a unique combination of rigidity and stability, which can lead to improved pharmacological properties of drug candidates.[2] The introduction of a fluorine atom, the most electronegative element, further refines the molecule's profile. Fluorination is a well-established strategy to modulate key drug-like properties, including metabolic stability, pKa, and lipophilicity, thereby enhancing bioavailability and target engagement.[][4]

This compound combines these advantageous features: the rigid azetidine core, the modulating effect of fluorine, and a carboxylic acid moiety for further chemical elaboration, all under the protection of a tert-butyloxycarbonyl (Boc) group. Understanding the fundamental physicochemical properties of this building block is paramount for its effective application in drug design and development.

Core Physicochemical Properties

A thorough understanding of a molecule's physicochemical profile is the bedrock of rational drug design. These properties govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets.

Molecular Structure and Core Data

The foundational attributes of this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | 2-{1-[(tert-butoxy)carbonyl]-3-fluoroazetidin-3-yl}acetic acid | [5] |

| CAS Number | 1408074-68-9 | [5] |

| Molecular Formula | C10H16FNO4 | [5] |

| Molecular Weight | 233.24 g/mol | [5] |

| Chemical Structure |

Melting Point

The melting point of a solid crystalline compound is a crucial indicator of its purity and is influenced by the strength of its crystal lattice forces. For Boc-protected amino acids, melting points typically fall within the range of 80–150°C.[6] While no experimental melting point for this compound has been reported in the literature, we can anticipate it to be a crystalline solid at room temperature. The presence of the fluorine atom and the carboxylic acid moiety, capable of hydrogen bonding, would likely contribute to a relatively high melting point compared to a non-polar analog.

Solubility

Solubility is a critical parameter that directly impacts a drug candidate's bioavailability. Boc-protected amino acids generally exhibit good solubility in organic solvents such as dichloromethane (DCM), dimethylformamide (DMF), and ethyl acetate, but have limited solubility in water due to the hydrophobic nature of the Boc group.[] The presence of the polar carboxylic acid and the fluorine atom in this compound is expected to enhance its aqueous solubility compared to non-polar Boc-protected amino acids. However, the overall solubility profile will be a balance between the hydrophobic Boc group and the hydrophilic functionalities.

Acidity (pKa)

The pKa value dictates the ionization state of a molecule at a given pH, which in turn influences its solubility, permeability, and target binding. The primary acidic functional group in this compound is the carboxylic acid. The presence of the highly electronegative fluorine atom on the adjacent carbon is expected to have a significant electron-withdrawing inductive effect, thereby increasing the acidity of the carboxylic acid (i.e., lowering its pKa) compared to its non-fluorinated counterpart. Studies on other fluorinated carboxylic acids have demonstrated this trend, with pKa values decreasing with increasing fluorination.[8][9] For instance, the pKa of fluoroacetic acid is approximately 2.58, which is significantly lower than that of acetic acid (4.76).[8] Therefore, it is reasonable to predict that the pKa of the carboxylic acid in this compound will be lower than that of a typical alkyl carboxylic acid.

Lipophilicity (logP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP) between octanol and water, is a key determinant of a drug's ability to cross cell membranes. The introduction of fluorine can have a complex effect on lipophilicity. While a single fluorine atom can sometimes increase lipophilicity, the overall effect is highly dependent on the molecular context.[10] The presence of the polar carboxylic acid group will decrease the overall lipophilicity of this compound. A precise experimental determination of the logP is necessary to fully characterize this property.

Synthesis and Spectral Characterization

Caption: Plausible synthetic workflow for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for structural elucidation. For this compound, the following spectral features would be expected:

-

¹H NMR: Resonances corresponding to the protons of the Boc group (a singlet around 1.4 ppm), the azetidine ring protons (complex multiplets), and the methylene protons of the acetic acid moiety.

-

¹³C NMR: Signals for the carbonyl carbons of the Boc and carboxylic acid groups, the quaternary carbon of the Boc group, the carbons of the azetidine ring (with the carbon bearing the fluorine showing a characteristic large one-bond C-F coupling constant), and the methylene carbon of the acetic acid.

-

¹⁹F NMR: A single resonance for the fluorine atom, likely a complex multiplet due to coupling with the neighboring protons.

While no specific spectra for the target molecule are publicly available, spectra for related compounds such as N-Boc-3-azetidine acetic acid can provide a useful reference for expected chemical shifts and coupling patterns.[13]

Mass Spectrometry (MS)

Mass spectrometry would be used to confirm the molecular weight of the compound. The expected exact mass would be 233.1067 g/mol . Electrospray ionization (ESI) would be a suitable technique, likely showing the [M+H]⁺ or [M-H]⁻ ions depending on the mode of analysis.

Experimental Protocols for Physicochemical Characterization

The following section outlines the standard, field-proven methodologies for determining the key physicochemical properties of a novel compound like this compound.

Melting Point Determination

The capillary method is the standard technique for determining the melting point of a crystalline solid.

Protocol:

-

Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered.

-

Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

-

Measurement: The capillary tube is placed in a calibrated melting point apparatus.

-

Heating and Observation: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Recording: The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting point range. A narrow melting range is indicative of high purity.

Caption: Workflow for melting point determination by the capillary method.

Solubility Determination

The equilibrium solubility can be determined using the shake-flask method.

Protocol:

-

Sample Preparation: An excess amount of this compound is added to a known volume of the solvent of interest (e.g., water, phosphate-buffered saline, organic solvents) in a sealed vial.

-

Equilibration: The mixture is agitated (e.g., on a shaker) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Quantification: A filtered aliquot of the supernatant is carefully removed and its concentration is determined using a suitable analytical method, such as high-performance liquid chromatography (HPLC) with UV detection or mass spectrometry.

pKa Determination

Potentiometric titration is a highly accurate method for determining the pKa of an ionizable compound.

Protocol:

-

Sample Preparation: A solution of this compound of known concentration is prepared in water or a suitable co-solvent. The ionic strength of the solution is typically kept constant with an inert salt (e.g., KCl).

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH).

-

pH Monitoring: The pH of the solution is monitored continuously throughout the titration using a calibrated pH electrode.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined as the pH at which half of the carboxylic acid has been neutralized (the midpoint of the titration curve).

Caption: Workflow for pKa determination by potentiometric titration.

logP Determination

The shake-flask method is the traditional and most reliable method for the experimental determination of logP.

Protocol:

-

System Preparation: Equal volumes of 1-octanol and water are pre-saturated with each other.

-

Partitioning: A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with an equal volume of the other pre-saturated phase in a sealed container.

-

Equilibration: The mixture is shaken vigorously for a set period to allow for the partitioning of the compound between the two phases to reach equilibrium.

-

Phase Separation: The mixture is allowed to stand until the two phases have completely separated. Centrifugation can be used to expedite this process.

-

Quantification: The concentration of the compound in each phase is determined using a suitable analytical method (e.g., HPLC-UV/MS).

-

Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Conclusion

This compound is a promising building block for medicinal chemistry, offering a unique combination of structural rigidity and electronic modulation. While specific experimental data for some of its physicochemical properties are not yet widely published, a strong understanding of the underlying chemical principles allows for reasoned predictions. The experimental protocols outlined in this guide provide a robust framework for the comprehensive characterization of this and other novel compounds, enabling researchers to make informed decisions in the drug discovery and development process. The continued exploration of fluorinated azetidines is poised to yield new therapeutic agents with enhanced pharmacological profiles.

References

- Goss, K.-U. (2008). The pKa values of PFOA and other highly fluorinated carboxylic acids. Environmental Science & Technology, 42(2), 456-458.

- Vas, A., et al. (2022). Experimental Determination of pKa for 10 PFAS, Mono‑, Di‑, and Trifluoroacetic Acid by 19F‑NMR. Environmental Science & Technology, 56(15), 10795-10804.

- Ray, C. (2025).

- Lide, D. R. (Ed.). (2004). CRC handbook of chemistry and physics. CRC press.

- ResearchGate. (n.d.). The pKa Values of PFOA and Other Highly Fluorinated Carboxylic Acids.

- ResearchGate. (n.d.). Fluorinated azetidine, pyrrolidine, and piperidine derivatives.

- ResearchGate. (n.d.). pKa – LogP plot covered by fluorine‐containing and non‐fluorinated....

- MySkinRecipes. (n.d.). 1-(tert-Butoxycarbonyl)-3-fluoroazetidine-3-carboxylic acid.

- Google Patents. (n.d.). US6207822B1 - Process for the synthesis of azetidinones.

- Google Patents. (n.d.). EP1137634B1 - Process for the synthesis of azetidinones.

- Journal of the American Chemical Society. (n.d.). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery.

- ResearchGate. (n.d.). Structure of 4-fluorinated azetidine-based pyrazole molecular hybrids....

- PubMed. (2009). Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid.

- National Institutes of Health. (n.d.). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery.

- PubChem. (n.d.). 1-Boc-3-fluoroazetidine-3-methanol.

- National Institutes of Health. (n.d.). Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes.

- ResearchGate. (n.d.). Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic Acid.

- Google Patents. (n.d.). CN102731362B - Method for preparing 1-carboxylic acid tert-butyl ester-3-fluoro-azetidine derivative.

- PubChem. (n.d.). 1-Boc-Azetidine-3-carboxylic acid.

- PubMed. (n.d.). New Fluorinated Pyrrolidine and Azetidine Amides as Dipeptidyl Peptidase IV Inhibitors.

- National Institute of Standards and Technology. (n.d.). Fluoroacetic acid.

- National Institute of Standards and Technology. (n.d.). Difluoroacetic acid.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. cas 1408074-68-9|| where to buy this compound [german.chemenu.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 8. Experimental Determination of pK a for 10 PFAS, Mono‑, Di‑, and Trifluoroacetic Acid by 19F‑NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Determining the pKa of 10 PFAS and fluoroacetic acids using 19F-NMR: Chemical trends and implications on environmental fate and transport - American Chemical Society [acs.digitellinc.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. N-Boc-3-azetidine acetic acid(183062-96-6) 1H NMR spectrum [chemicalbook.com]

Introduction: The Significance of Fluorinated Azetidines in Modern Drug Discovery

An In-Depth Technical Guide to the Structural Analysis of 1-Boc-3-fluoro-3-azetidineacetic acid

This compound (CAS 1408074-68-9) represents a confluence of privileged structural motifs in contemporary medicinal chemistry.[1] The azetidine ring, a four-membered saturated heterocycle, is a valuable scaffold that imparts desirable physicochemical properties, including improved solubility and metabolic stability, when incorporated into drug candidates.[2] The strategic placement of a fluorine atom introduces profound changes to the molecule's electronic properties, conformation, and metabolic fate.[3][4] Specifically, fluorine can lower the basicity (pKa) of nearby amines and enhance membrane permeability, making it a powerful tool for optimizing drug-like properties.[5]

This guide provides a comprehensive framework for the definitive structural analysis and characterization of this compound. As a Senior Application Scientist, the focus extends beyond mere data acquisition to the underlying scientific rationale for each analytical choice. The methodologies described herein are designed to create a self-validating system, ensuring the highest confidence in the material's identity, purity, and stereochemical integrity for researchers in drug development.

Core Molecular Structure and Physicochemical Properties

A thorough analysis begins with an understanding of the molecule's fundamental characteristics.

-

IUPAC Name: 2-{1-[(tert-butoxy)carbonyl]-3-fluoroazetidin-3-yl}acetic acid[1]

-

CAS Number: 1408074-68-9

-

Molecular Formula: C₁₀H₁₆FNO₄

-

Molecular Weight: 233.24 g/mol

The structure features a central azetidine ring substituted at the C3 position with both a fluorine atom and an acetic acid group. The ring nitrogen is protected with a tert-butyloxycarbonyl (Boc) group, a common protecting group in peptide and medicinal chemistry that enhances stability and solubility in organic solvents. The presence of a quaternary chiral center at C3 means the molecule exists as a pair of enantiomers, a critical consideration for its biological application.

The Integrated Analytical Workflow: A Strategy for Unambiguous Confirmation

Confirming the structure of a novel or synthesized chemical entity requires a multi-technique approach. No single experiment is sufficient. The following workflow provides a logical and robust sequence for complete characterization.

Caption: Integrated workflow for the structural validation of this compound.

Spectroscopic Characterization: Deciphering the Molecular Signature

Spectroscopy is the cornerstone of structural analysis. The combination of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy provides a detailed picture of the molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the precise connectivity of atoms. For this molecule, a suite of 1D experiments (¹H, ¹³C, ¹⁹F) is required.

Rationale for Experimental Design: The choice of deuterated solvent is critical. While CDCl₃ is common, the carboxylic acid proton may exchange or be broad. DMSO-d₆ is an excellent alternative, as it will show the acid proton and often provides better resolution for all signals. The analysis below assumes DMSO-d₆.

Protocol: NMR Sample Preparation and Acquisition

-

Accurately weigh 5-10 mg of the sample into a clean, dry NMR tube.

-

Add approximately 0.6 mL of deuterated solvent (e.g., DMSO-d₆).

-

Cap the tube and vortex gently until the sample is fully dissolved.

-

Place the tube in the NMR spectrometer.

-

Acquire standard ¹H, ¹³C{¹H}, and ¹⁹F{¹H} spectra. For deeper analysis, 2D experiments like COSY (¹H-¹H) and HSQC (¹H-¹³C) are recommended to confirm assignments.

Anticipated NMR Data:

The following diagram annotates the molecule for clarity in the subsequent data tables.

Caption: Structural annotation for NMR signal assignment.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

| Label | Protons | Predicted Shift (δ, ppm) | Multiplicity | Coupling (J, Hz) | Rationale & Notes |

|---|---|---|---|---|---|

| a | 9H | ~1.40 | singlet (s) | - | Characteristic signal for the nine equivalent protons of the Boc group.[6] |

| b | 2H | ~2.90 | doublet (d) | - | Methylene protons of the acetic acid side chain. They are adjacent to a quaternary center, so no H-H coupling. Will show long-range coupling to fluorine. |

| c | 4H | ~4.1-4.3 | doublet of triplets (dt) | J(H,F) ≈ 20-25 Hz, J(H,H) ≈ 8-10 Hz | Protons on the azetidine ring. They are diastereotopic. They couple to each other and, crucially, to the fluorine atom (²JHF), resulting in a complex pattern. The large doublet splitting is from geminal fluorine coupling. |

| d | 1H | >12.0 | broad singlet (br s) | - | Carboxylic acid proton. Its chemical shift is concentration-dependent and it readily exchanges with D₂O. |

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

| Label | Carbon | Predicted Shift (δ, ppm) | Coupling (J, Hz) | Rationale & Notes |

|---|---|---|---|---|

| 1 | C(CH₃)₃ | ~28.0 | - | Boc methyl carbons. |

| 2 | -CH₂-COOH | ~40.0 | J(C,F) ≈ 20-25 Hz | Acetic acid methylene. Shifted downfield by the adjacent quaternary center and coupled to fluorine (²JCF). |

| 3 | -CH₂-N | ~55.0 | J(C,F) ≈ 20-25 Hz | Azetidine ring carbons. Coupled to fluorine (²JCF). |

| 4 | C-F | ~90.0 | J(C,F) ≈ 200-250 Hz | Quaternary carbon directly bonded to fluorine. Exhibits a very large one-bond C-F coupling constant, which is a definitive diagnostic feature. |

| 5 | C(CH₃)₃ | ~79.0 | - | Quaternary carbon of the Boc group. |

| 6 | N-C=O | ~155.0 | - | Carbonyl carbon of the Boc carbamate. |

| 7 | -COOH | ~171.0 | J(C,F) ≈ 3-5 Hz | Carboxylic acid carbonyl. May show small long-range coupling to fluorine (³JCF). |

¹⁹F NMR Spectroscopy: This is a simple but essential experiment. A proton-decoupled ¹⁹F NMR spectrum should show a single signal (a singlet) around -160 to -180 ppm (relative to CFCl₃). The presence of this signal confirms the existence of a C-F bond in the molecule.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation analysis. High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition.

Rationale for Experimental Design: Electrospray Ionization (ESI) is the method of choice for this molecule. It is a soft ionization technique suitable for polar, non-volatile compounds, and it can be run in both positive and negative ion modes.

Protocol: MS Sample Preparation and Analysis

-

Prepare a stock solution of the sample at ~1 mg/mL in a suitable solvent (e.g., Methanol or Acetonitrile).

-

Dilute the stock solution to ~1-10 µg/mL with the mobile phase (e.g., 50:50 Acetonitrile:Water with 0.1% formic acid for positive mode, or 0.1% ammonium hydroxide for negative mode).

-

Infuse the sample directly into the ESI source or analyze via a Liquid Chromatography-Mass Spectrometry (LC-MS) system.[7]

-

Acquire full scan spectra in both positive and negative ion modes.

Caption: Predicted ESI+ fragmentation pathway for this compound.

Table 3: Predicted High-Resolution Mass Spectrometry Data

| Ion Mode | Adduct | Formula | Calculated m/z | Observed m/z | Key Fragments (m/z) |

|---|---|---|---|---|---|

| ESI (+) | [M+H]⁺ | C₁₀H₁₇FNO₄⁺ | 234.1136 | Within 5 ppm | 178.0612 ([M-C₄H₈+H]⁺), 134.0612 ([M-Boc+H]⁺) |

| ESI (+) | [M+Na]⁺ | C₁₀H₁₆FNNaO₄⁺ | 256.0955 | Within 5 ppm | - |

| ESI (-) | [M-H]⁻ | C₁₀H₁₅FNO₄⁻ | 232.0990 | Within 5 ppm | 188.0452 ([M-CO₂-H]⁻) |

Trustworthiness Check: The observation of the exact mass within 5 ppm of the calculated value for the molecular ion provides unambiguous confirmation of the elemental composition. The characteristic loss of 56 Da (isobutylene) or 100 Da (the entire Boc group) in positive mode is a hallmark of Boc-protected compounds and serves as a secondary validation of the structure.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid method to confirm the presence of key functional groups.

Protocol: IR Sample Acquisition (ATR)

-

Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal.

-

Apply pressure to ensure good contact.

-

Acquire the spectrum.

Table 4: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

|---|---|---|---|

| ~3300-2500 | Broad | O-H stretch | Carboxylic Acid |

| ~2980 | Medium | C-H stretch | Alkane (Boc, ring) |

| ~1740 | Strong | C=O stretch | Carboxylic Acid Carbonyl |

| ~1690 | Strong | C=O stretch | Carbamate (Boc) Carbonyl |

| ~1160 | Strong | C-F stretch | Alkyl Fluoride |

Chromatographic Analysis: Purity and Chirality

Chromatography is essential for determining the purity of the sample and, critically, for separating its enantiomers.

Purity Assessment by UPLC-UV/MS

Ultra-Performance Liquid Chromatography (UPLC) coupled with UV and MS detectors provides a fast and accurate assessment of sample purity.

Protocol: Reversed-Phase UPLC Purity Analysis

-

Column: C18 stationary phase (e.g., Waters Acquity BEH C18, 1.7 µm, 2.1 x 50 mm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 5 minutes.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40 °C.

-

Detection: UV at 210 nm (for the amide bond) and/or MS (full scan).

-

Sample Prep: Dissolve sample in 50:50 Water:Acetonitrile at ~0.5 mg/mL.

Expected Outcome: A single major peak should be observed in the chromatogram, accounting for >95% of the total peak area for a high-purity sample. The mass spectrometer will confirm that this peak has the correct mass-to-charge ratio.

Chiral Separation

Since the molecule is chiral and intended for biological applications, resolving the enantiomers is paramount. One enantiomer may be active (the eutomer) while the other could be inactive or even toxic (the distomer).[8] Chiral HPLC is the standard method for this analysis.

Protocol: Chiral HPLC Enantiomeric Purity Analysis

-

Rationale: Polysaccharide-based chiral stationary phases (CSPs) are highly effective for separating a wide range of enantiomers.[9] Immobilized phases (e.g., Chiralpak IA, IB, IC) are robust and compatible with a wider range of solvents.

-

Column: Chiralpak IA (amylose tris(3,5-dimethylphenylcarbamate)) or similar.

-

Mobile Phase: An isocratic mixture of an alkane (e.g., n-Hexane) and an alcohol (e.g., Ethanol or Isopropanol). An acidic or basic modifier (e.g., 0.1% Trifluoroacetic Acid) is often required for acidic compounds.[9] A typical starting point would be 80:20 Hexane:Ethanol + 0.1% TFA.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm.

Expected Outcome: A racemic standard will show two well-resolved peaks of equal area. An enantiomerically pure or enriched sample will show one major peak and, potentially, a small peak for the other enantiomer. The enantiomeric excess (% ee) can be calculated from the relative peak areas.

Conclusion: A Self-Validating Analytical Dossier

The structural analysis of this compound is a process of accumulating corroborating evidence. The definitive assignment relies on the seamless integration of multiple analytical techniques. The high-resolution mass confirms the elemental formula, IR identifies the expected functional groups, and detailed 1D and 2D NMR experiments elucidate the precise atomic connectivity and bonding environment, with characteristic C-F couplings providing a definitive structural signature. Finally, chromatographic methods confirm the sample's chemical and, most importantly, enantiomeric purity. Following this comprehensive guide ensures a robust and trustworthy characterization, providing the solid analytical foundation required for advancing a compound in the drug development pipeline.

References

- Couty, F., et al. (2009). Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid. The Journal of Organic Chemistry, 74(5), 2250-3.

- ResearchGate. Request PDF: Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic Acid.

- Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0000042).

- PubChem. 1-Boc-3-fluoroazetidine-3-methanol.

- National Institutes of Health (NIH). Recent Advances on Fluorine Chemistry.

- The Royal Society of Chemistry. Electronic Supplementary Information (ESI).

- ResearchGate. Fluorinated azetidine, pyrrolidine, and piperidine derivatives.

- PubMed Central. Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality.

- National Institutes of Health (NIH). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery.

- National Institutes of Health (NIH). Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes.

- MDPI. Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds.

- Scholars Research Library. Der Pharma Chemica.

- Domainex. Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery.

- Biointerface Research in Applied Chemistry. Synthesis and Characterization of Lateral Fluoro- substituents Liquid Crystals.

- PubMed. Analysis of trifluoroacetic acid and other short-chain perfluorinated acids (C2-C4) in precipitation by liquid chromatography-tandem mass spectrometry.

- ResearchGate. Review: Derivatization in mass spectrometry 2. Acylation.

Sources

- 1. cas 1408074-68-9|| where to buy this compound [german.chemenu.com]

- 2. Synthesis in Review: Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery and Light-Induced Aromatic Denitrative Chlorination | Domainex [domainex.co.uk]

- 3. Recent Advances on Fluorine Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. Analysis of trifluoroacetic acid and other short-chain perfluorinated acids (C2-C4) in precipitation by liquid chromatography-tandem mass spectrometry: comparison to patterns of long-chain perfluorinated acids (C5-C18) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Spectroscopic Characterization of 1-Boc-3-fluoro-3-azetidineacetic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a detailed analysis of the expected spectroscopic data for the novel building block, 1-Boc-3-fluoro-3-azetidineacetic acid. In the absence of publicly available spectral data, this document serves as a predictive guide, grounded in first principles of nuclear magnetic resonance (NMR) and mass spectrometry (MS), and supported by data from structurally analogous compounds. This approach is designed to empower researchers in confirming the synthesis and purity of this compound, a valuable asset in modern medicinal chemistry.

The unique structural features of this molecule—a strained azetidine ring, a stereocenter-like quaternary carbon bearing a fluorine atom, a bulky tert-butyloxycarbonyl (Boc) protecting group, and an acetic acid moiety—present a rich and informative spectroscopic puzzle. Understanding the interplay of these features is key to accurate structural elucidation.

Part 1: The Logic of Spectroscopic Analysis for Novel Fluorinated Azetidines

The chosen analytical techniques—NMR spectroscopy and mass spectrometry—are cornerstones of organic chemical analysis. For a molecule like this compound, they provide orthogonal and complementary information.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy probes the chemical environment of magnetically active nuclei (¹H, ¹³C, ¹⁹F). It provides detailed information about the connectivity of atoms, their spatial relationships, and the electronic environment of the nuclei. For this specific molecule, ¹H NMR will reveal the proton framework, ¹³C NMR will map the carbon skeleton, and ¹⁹F NMR will confirm the presence and environment of the crucial fluorine atom.

-

Mass Spectrometry (MS) determines the mass-to-charge ratio (m/z) of ionized molecules. High-resolution mass spectrometry (HRMS) can provide an exact molecular formula, which is the most definitive evidence for the elemental composition of a newly synthesized compound. Fragmentation patterns can further corroborate the proposed structure.

The workflow for the characterization of a novel compound like this compound is a self-validating system. The predicted molecular weight from the desired structure must be confirmed by MS, and the intricate pattern of signals and couplings in the NMR spectra must be fully consistent with the atomic arrangement of the molecule.

Caption: Workflow for structural elucidation.

Part 2: Predicted Spectroscopic Data and Interpretation

For clarity in the following discussion, the atoms of this compound are numbered as follows:

Caption: Numbering scheme for this compound. (Note: A visual representation of the numbered structure would be inserted here in a full whitepaper.)

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show signals for the Boc group, the methylene protons of the azetidine ring, and the methylene protons of the acetic acid side chain. The presence of the fluorine atom will introduce characteristic splitting patterns (couplings) to nearby protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Rationale and Comparative Insights |

| ~1.45 | Singlet (s) | N/A | 9H, -C(CH₃)₃ (Boc) | The nine protons of the tert-butyl group are chemically equivalent and show a characteristic sharp singlet. This is a standard feature in Boc-protected compounds. |

| ~2.90 | Doublet of doublets (dd) | ²JHF ≈ 23, ²JHH ≈ 10 | 2H, -CH₂- (Azetidine, positions 2 & 4) | These protons are diastereotopic due to the adjacent quaternary center. They will couple to the fluorine atom (geminal coupling, ²JHF) and to each other (geminal coupling, ²JHH). The electron-withdrawing nature of the nitrogen and the fluorine will shift these protons downfield. |

| ~4.20 | Doublet of doublets (dd) | ²JHF ≈ 23, ²JHH ≈ 10 | 2H, -CH₂- (Azetidine, positions 2 & 4) | Similar to the other pair of azetidine protons, these will also be diastereotopic and show coupling to fluorine and their geminal partner. The exact chemical shifts of the two sets of azetidine protons will depend on their orientation relative to the fluorine and the acetic acid group. |

| ~3.00 | Doublet (d) | ³JHF ≈ 20 | 2H, -CH₂COOH | These protons are adjacent to the fluorine-bearing carbon and will exhibit a three-bond coupling (³JHF). The electron-withdrawing effect of the fluorine and the carboxyl group will shift this signal downfield. |

| ~11-12 | Broad singlet (br s) | N/A | 1H, -COOH | The carboxylic acid proton is typically broad and appears at a very downfield chemical shift. Its presence can be confirmed by D₂O exchange, where the signal disappears. |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show distinct signals for each carbon atom. The carbon atom directly attached to the fluorine will appear as a doublet due to one-bond carbon-fluorine coupling (¹JCF), which is typically large.

| Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (J, Hz) | Assignment | Rationale and Comparative Insights |

| ~28.3 | Singlet (s) | N/A | -C(CH₃)₃ (Boc) | A characteristic signal for the three equivalent methyl carbons of the Boc group. |

| ~40.0 | Doublet (d) | ²JCF ≈ 20 | -CH₂COOH | This carbon is two bonds away from the fluorine, resulting in a smaller doublet splitting. |

| ~55.0 | Doublet (d) | ²JCF ≈ 25 | -CH₂- (Azetidine, C2 & C4) | The two equivalent methylene carbons of the azetidine ring are two bonds removed from the fluorine and will therefore appear as a doublet. |

| ~80.5 | Singlet (s) | N/A | -C(CH₃)₃ (Boc) | The quaternary carbon of the Boc group. |

| ~95.0 | Doublet (d) | ¹JCF ≈ 250 | C-F (Azetidine, C3) | The carbon directly bonded to the fluorine will show a large one-bond coupling constant and will be significantly shifted downfield due to the electronegativity of the fluorine. |

| ~156.0 | Singlet (s) | N/A | C=O (Boc) | The carbonyl carbon of the Boc protecting group. |

| ~172.0 | Doublet (d) | ³JCF ≈ 5 | -COOH | The carboxylic acid carbon is three bonds away from the fluorine and may show a small coupling. |

Predicted ¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum is a powerful tool for confirming the presence of fluorine. A single signal is expected for this molecule.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale and Comparative Insights |

| ~ -170 to -190 | Multiplet | C-F | The chemical shift is highly dependent on the solvent and the electronic environment. The signal will be split by the adjacent methylene protons of the azetidine ring and the acetic acid side chain, resulting in a complex multiplet. |

Predicted Mass Spectrum

High-resolution mass spectrometry (HRMS) using a soft ionization technique like electrospray ionization (ESI) is recommended.

| Predicted m/z | Ion | Rationale and Comparative Insights |

| 234.1136 | [M+H]⁺ | The protonated molecular ion is expected to be the base peak in the positive ion mode. The calculated exact mass for C₁₀H₁₇FNO₄ is 234.1136. |

| 256.0955 | [M+Na]⁺ | Adducts with sodium are very common in ESI-MS and serve as a useful confirmation of the molecular weight. |

| 178.0506 | [M - C₄H₈ + H]⁺ or [M - isobutylene + H]⁺ | A common fragmentation pathway for Boc-protected compounds is the loss of isobutylene. |

| 134.0558 | [M - Boc + H]⁺ | Loss of the entire Boc group (as CO₂ and isobutylene) is another characteristic fragmentation. |

Part 3: Recommended Experimental Protocols

To obtain high-quality data that can be confidently matched to these predictions, the following experimental conditions are recommended.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent such as CDCl₃ or DMSO-d₆. The choice of solvent can affect chemical shifts, so consistency is key. DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.

-

Instrumentation: A high-field NMR spectrometer (≥400 MHz for ¹H) is recommended to achieve good signal dispersion, especially for resolving the complex multiplets of the azetidine protons.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical spectral width: -2 to 16 ppm.

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

A DEPT-135 or APT experiment should be run to differentiate between CH, CH₂, and CH₃ signals.

-

Typical spectral width: -10 to 220 ppm.

-

-

¹⁹F NMR Acquisition:

-

Acquire a proton-coupled ¹⁹F spectrum to observe the couplings to the adjacent protons.

-

Typical spectral width: +50 to -250 ppm, referenced to an appropriate standard (e.g., CFCl₃).

-

-

2D NMR Experiments: To unambiguously assign the proton and carbon signals, it is highly recommended to perform 2D NMR experiments such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation).

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source is ideal.

-

Acquisition:

-

Acquire spectra in both positive and negative ion modes.

-

Perform MS/MS (or tandem MS) on the parent ion to induce fragmentation and confirm the structural fragments.

-

Part 4: Conclusion

This guide provides a robust, predictive framework for the spectroscopic characterization of this compound. By understanding the expected NMR and MS data, researchers can proceed with confidence in verifying the successful synthesis of this valuable fluorinated building block. The principles outlined here—the influence of the Boc group, the azetidine ring strain, and the effects of fluorine on chemical shifts and coupling constants—are broadly applicable to the characterization of other novel small molecules in drug discovery and development.

References

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

- Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. Organometallics, 29(9), 2176-2179. [Link]

- Hoffmann, R. W. (2015). ¹⁹F NMR Spectroscopy. In NMR Spectroscopy of Organofluorine Compounds (pp. 1-19). Springer, Berlin, Heidelberg. [Link]

- de Hoffmann, E., & Stroobant, V. (2007).

CAS number 1408074-68-9 properties and structure

An In-depth Technical Guide to 2-(1-(tert-Butoxycarbonyl)-3-fluoroazetidin-3-yl)acetic acid (CAS No. 1408074-68-9)

Authored by: A Senior Application Scientist

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of unique structural motifs is paramount to the successful development of novel therapeutics. Small, strained ring systems, particularly those rich in sp³ centers, have garnered significant attention for their ability to confer advantageous physicochemical properties upon drug candidates. Among these, the azetidine scaffold has emerged as a valuable bioisostere for various functional groups, offering improvements in parameters such as solubility, metabolic stability, and ligand-receptor interactions. The introduction of fluorine into these scaffolds further amplifies their utility by modulating basicity, lipophilicity, and metabolic pathways.

This technical guide provides a comprehensive overview of 2-(1-(tert-butoxycarbonyl)-3-fluoroazetidin-3-yl)acetic acid (CAS No. 1408074-68-9), a specialized building block designed for the synthesis of complex molecules in drug discovery programs. While extensive experimental data for this specific compound is not publicly available, this guide will synthesize information on its structural features, predicted properties, and its role within the broader context of fluorinated azetidines in medicinal chemistry. We will explore its potential applications and provide a representative synthetic protocol to illustrate its utility for researchers, scientists, and drug development professionals.

Physicochemical and Structural Properties

The fundamental properties of 2-(1-(tert-butoxycarbonyl)-3-fluoroazetidin-3-yl)acetic acid are summarized in the table below. It is important to note that while basic identifiers are confirmed, some properties are predicted and should be used as a guide for experimental design.

| Property | Value | Source |

| CAS Number | 1408074-68-9 | [1][2] |

| IUPAC Name | 2-[3-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]acetic acid | [2] |

| Synonym | 1-Boc-3-fluoro-3-azetidineacetic acid | [1] |

| Molecular Formula | C₁₀H₁₆FNO₄ | [1][2] |

| Molecular Weight | 233.24 g/mol | [1] |

| SMILES | O=C(O)CC1(F)CN(C(OC(C)(C)C)=O)C1 | |

| InChIKey | TZFKVZIUVDYNHJ-UHFFFAOYSA-N | |

| Predicted XlogP | 0.6 | |

| Purity | ≥95% (as offered by commercial suppliers) | |

| Storage | 2-8°C, sealed in a dry environment |

Chemical Structure and Key Features

The structure of 2-(1-(tert-butoxycarbonyl)-3-fluoroazetidin-3-yl)acetic acid is meticulously designed to serve as a versatile building block in multi-step organic synthesis.

Caption: 2D Structure of this compound.

The molecule incorporates several key functional and structural elements:

-

Azetidine Ring: This four-membered nitrogen-containing heterocycle provides a rigid, three-dimensional scaffold. Its strained nature can influence bond angles and reactivity, while its sp³-rich character is often desirable for improving solubility and reducing planarity in drug candidates.

-

Fluorine Atom: The presence of a fluorine atom at the 3-position has profound effects on the molecule's properties. Fluorine is a small, highly electronegative atom that can alter the pKa of nearby functional groups, block metabolic oxidation, and form favorable interactions with protein targets. In the context of the azetidine ring, the fluorine atom can lower the basicity of the nitrogen, which can be advantageous for reducing off-target effects, such as hERG channel binding.

-

Carboxylic Acid Group: This functional group serves as a primary handle for synthetic elaboration. It can be readily converted into amides, esters, or other functional groups, allowing for the covalent attachment of the fluoroazetidine moiety to a parent molecule or another building block.

-

tert-Butoxycarbonyl (Boc) Protecting Group: The Boc group on the azetidine nitrogen is a standard acid-labile protecting group in organic synthesis. Its presence ensures that the nitrogen atom does not interfere with reactions involving the carboxylic acid group. The Boc group can be selectively removed under acidic conditions to reveal the secondary amine, providing another point for diversification.

The Role of Fluorinated Azetidines in Drug Discovery

The deliberate design of molecules like this compound stems from the recognized advantages of incorporating fluorinated azetidines into drug candidates.

Advantages of the Azetidine Scaffold

Azetidines have become increasingly popular in medicinal chemistry for several reasons:

-

Improved Physicochemical Properties: They can enhance aqueous solubility and reduce lipophilicity compared to larger, more greasy ring systems.

-

Metabolic Stability: The azetidine ring is generally more stable to metabolic degradation than other commonly used amines.

-

Three-Dimensionality: The non-planar nature of the azetidine ring allows for the exploration of three-dimensional chemical space, which can lead to improved binding affinity and selectivity for protein targets.

Impact of Fluorine Substitution

The introduction of fluorine can fine-tune molecular properties in several ways:

-

Modulation of pKa: The electron-withdrawing nature of fluorine can significantly lower the pKa of the azetidine nitrogen, reducing its basicity. This can be crucial for optimizing a drug's pharmacokinetic profile and reducing interactions with off-targets.

-

Enhanced Metabolic Stability: The carbon-fluorine bond is very strong, and replacing a carbon-hydrogen bond with a C-F bond at a potential site of metabolism can prevent oxidation by cytochrome P450 enzymes.

-

Increased Binding Affinity: Fluorine can participate in favorable electrostatic interactions with protein targets and can influence the conformation of the molecule to favor a bioactive pose.

Hypothetical Synthetic Application: Amide Coupling Workflow

To illustrate the practical use of this compound, we present a detailed, step-by-step protocol for a standard amide coupling reaction. This workflow is representative of how this building block would be used to incorporate the fluoroazetidine motif into a lead molecule.

Objective: To couple this compound with a primary amine (R-NH₂) to form the corresponding amide.

Methodology:

-

Reagent Preparation:

-

Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF). The choice of solvent depends on the solubility of the starting materials.

-

Add a peptide coupling reagent, such as HATU (1.1 eq) or HBTU (1.1 eq). These reagents activate the carboxylic acid for nucleophilic attack.

-

Add a non-nucleophilic organic base, such as diisopropylethylamine (DIPEA) (2.0-3.0 eq), to the reaction mixture. The base neutralizes the acidic byproducts of the coupling reaction and maintains a favorable reaction pH.

-

-

Reaction Execution:

-

Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the activated ester.

-

Add the primary amine (R-NH₂) (1.0-1.2 eq) to the reaction mixture.

-

Allow the reaction to proceed at room temperature for 2-16 hours. The progress of the reaction should be monitored by an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

-

Work-up and Purification:

-

Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate.

-

Wash the organic layer sequentially with a weak acid (e.g., 1M HCl or saturated NH₄Cl solution) to remove excess base, followed by a weak base (e.g., saturated NaHCO₃ solution) to remove unreacted starting acid, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide product.

-

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The coupling reagents are sensitive to moisture, which can hydrolyze the activated ester and reduce the reaction yield.

-

Choice of Coupling Reagent: HATU and HBTU are highly efficient coupling reagents that minimize side reactions and racemization (if chiral centers are present).

-

Use of a Non-Nucleophilic Base: A bulky, non-nucleophilic base like DIPEA is used to avoid competing reactions with the activated ester.

-

Aqueous Work-up: The series of washes is designed to systematically remove unreacted starting materials and byproducts, simplifying the final purification step.

Caption: A typical workflow for amide coupling.

Conceptual Role in Drug Discovery Programs

Building blocks like this compound are instrumental in generating libraries of novel compounds for screening against biological targets. The following diagram illustrates this conceptual workflow in the context of a generic kinase inhibitor program.

Caption: Conceptual workflow for drug discovery.

Conclusion

2-(1-(tert-Butoxycarbonyl)-3-fluoroazetidin-3-yl)acetic acid is a highly functionalized and strategically designed building block for medicinal chemistry. While specific experimental and biological data for this compound are not widely published, its value lies in the combination of a strained, sp³-rich azetidine core, a modulating fluorine atom, and versatile synthetic handles in the form of a protected amine and a carboxylic acid. This combination allows for its efficient incorporation into a diverse range of molecules, enabling the exploration of novel chemical space in the pursuit of new therapeutics. For drug discovery programs, this compound represents a valuable tool for systematically studying the impact of the fluoroazetidine motif on ligand-target interactions and overall pharmacokinetic properties.

References

- 2-(1-(tert-Butoxycarbonyl)-3-fluoroazetidin-3-yl)acetic acid. American Elements. [Link]

- Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes.

- Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery.

- Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. [Link]

- Fluorine in medicinal chemistry. PubMed. [Link]

- The role of fluorine in medicinal chemistry. PubMed. [Link]

- 1408074-68-9 (C10H16FNO4). PubChemLite. [Link]

- Review: Fluorine in Medicinal Chemistry.

Sources

A Guide to the Conformational Choreography of Azetidines: The Directing Role of Fluorine

Abstract

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in modern medicinal chemistry, offering a unique three-dimensional exit vector from core structures.[1] The conformational behavior of this strained ring system, specifically its puckering, is a critical determinant of its biological activity and pharmacokinetic properties. The strategic incorporation of fluorine, an element with a unique stereoelectronic profile, provides a powerful tool for precisely controlling this conformation. This technical guide delves into the fundamental principles governing the influence of fluorine on azetidine ring pucker. We will explore the interplay of steric and stereoelectronic effects, including the gauche effect and charge-dipole interactions, which dictate conformational preference. Furthermore, this guide provides detailed experimental and computational protocols for the robust characterization of these systems, empowering researchers in drug discovery to rationally design and validate fluorinated azetidine-containing molecules with optimized conformational and pharmacological profiles.

The Azetidine Scaffold: More Than a Four-Membered Ring

Historically less explored than its five- and six-membered counterparts, the azetidine ring is now a cornerstone in the design of novel therapeutics.[1] Its strained, non-planar structure provides a rigid framework that can improve metabolic stability and aqueous solubility while presenting substituents in well-defined spatial orientations. The conformation of the azetidine ring is not static; it exists in a dynamic equilibrium between puckered states, as illustrated by gas-phase electron diffraction studies that reveal a dihedral angle of approximately 37° for the parent molecule.[2] This puckering is the key to its utility. Controlling the ring pucker allows for the precise positioning of pharmacophoric elements, directly influencing ligand-receptor interactions.

Caption: Azetidine Ring Puckering Equilibrium.

The Stereoelectronic Influence of Fluorine

To understand fluorine's impact, one must look beyond its high electronegativity. The carbon-fluorine bond is not merely a polar entity; it is a powerful stereoelectronic controller. Its influence stems from a combination of effects:

-

High Electronegativity: Creates a strong, polarized Cδ+-Fδ- bond, influencing local electronics and pKa.[3][4]

-

Small van der Waals Radius: Fluorine is a minimal steric replacement for hydrogen, allowing for electronic modulation without significant spatial disruption.[5]

-

The Gauche Effect: In a F-C-C-X fragment (where X is an electronegative atom or group like nitrogen), the gauche conformation is often favored over the anti-conformation. This counterintuitive preference is rationalized by a stabilizing hyperconjugative interaction between the C-H bonding orbital (σC-H) and the C-F antibonding orbital (σ*C-F).[5][6] This interaction is maximized when the orbitals are anti-periplanar, a geometry achieved in the gauche arrangement.

Caption: Stabilizing Hyperconjugation in the Gauche Effect.

Fluorine's Command over Azetidine Puckering

The introduction of fluorine onto the azetidine ring provides a predictable method for biasing the puckering equilibrium. The outcome is highly dependent on the position of the fluorine and the electronic state of the ring nitrogen.

Neutral Azetidines: The Dominance of Steric and Gauche Effects

In a neutral 3-fluoroazetidine, computational studies have shown a preference for a ring pucker that places the fluorine atom distal to the nitrogen lone pair.[7][8] This conformation minimizes unfavorable steric and electrostatic repulsions between the electron-rich fluorine and the nitrogen lone pair.

Protonated Azetidines: The Emergence of a C-F···N+ Charge-Dipole Interaction

The conformational landscape changes dramatically upon protonation of the azetidine nitrogen. The resulting positive charge on the nitrogen atom (N+) engages in a favorable electrostatic interaction with the partial negative charge of the fluorine (Cδ+-Fδ-). This attractive charge-dipole interaction can be strong enough to overcome other effects, forcing the ring to invert its pucker to bring the fluorine and the protonated nitrogen into closer proximity.[7][8] This phenomenon has been observed in computational studies where the N+–C–C–F dihedral angle shifts significantly to accommodate this stabilizing interaction.[8]

Caption: Conformational Inversion upon N-Protonation.

This predictable, pH-dependent conformational switching is a powerful design element, allowing a molecule to adopt different shapes in different biological compartments (e.g., extracellular space vs. acidic endosomes).

| Compound State | Dominant Interaction | Predicted N-C-C-F Dihedral Angle | Conformational Outcome |

| Neutral 3-Fluoroazetidine | Steric/Electrostatic Repulsion | ~137°[7][8] | Fluorine is distal to Nitrogen |

| Protonated 3-Fluoroazetidine | C-F···N+ Charge-Dipole Attraction | ~100°[7][8] | Fluorine is proximal to Nitrogen |

A Validated Workflow for Conformational Analysis

Caption: Integrated Conformational Analysis Workflow.

Experimental Protocol: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is the primary tool for assessing conformation in solution. The high sensitivity and large chemical shift dispersion of ¹⁹F NMR make it particularly powerful for studying fluorinated molecules.[9][10]

Objective: To determine the preferred solution-state conformation of a 3-fluoroazetidine derivative.

Methodology:

-

Sample Preparation:

-

Dissolve 5-10 mg of the purified azetidine derivative in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a standard 5 mm NMR tube.

-

Add a known internal standard if quantification is required. For ¹⁹F NMR, a compound like trifluorotoluene can be used.

-

-

¹H NMR Acquisition:

-

Acquire a standard 1D ¹H NMR spectrum.

-

Pay close attention to the coupling constants (³JHH) between protons on the azetidine ring. These values are dependent on the dihedral angle (Karplus relationship) and provide initial clues about the ring pucker.

-

-

¹⁹F NMR Acquisition:

-

Acquire a proton-decoupled 1D ¹⁹F NMR spectrum. The chemical shift of the fluorine is highly sensitive to its electronic environment and can indicate the degree of interaction with the nitrogen.[9]

-

Acquire a proton-coupled 1D ¹⁹F NMR spectrum. The magnitude of the vicinal coupling constants (³JHF) is stereospecific and provides critical information about the H-C-C-F dihedral angles.

-

-

2D NMR Acquisition (NOESY/HOESY):

-

Acquire a 2D NOESY (for ¹H-¹H) or HOESY (for ¹H-¹⁹F) spectrum.

-

The presence or absence of through-space Nuclear Overhauser Effect (NOE) cross-peaks between the fluorine and specific protons on the ring or on an N-substituent provides definitive proof of spatial proximity, confirming the ring pucker.[9]

-

-

Analysis:

-

Integrate spectra and measure all relevant chemical shifts and coupling constants.

-

Use the Karplus equation to correlate observed ³J values with dihedral angles.

-

Map the NOE/HOE correlations to build a 3D model of the dominant solution-state conformer.

-

Repeat experiments under different pH conditions (e.g., by adding TFA-d or NaOD) to observe the conformational switching in protonated vs. neutral species.

-

Experimental Protocol: Single-Crystal X-ray Crystallography

X-ray crystallography provides an unambiguous determination of the molecule's structure in the solid state, serving as the ultimate benchmark for computational models.

Objective: To obtain a definitive solid-state structure of a fluorinated azetidine.

Methodology:

-

Crystal Growth (Self-Validating Step):

-

The ability to grow high-quality single crystals is the first validation of sample purity.

-

Employ slow evaporation, vapor diffusion, or cooling crystallization techniques with a variety of solvent systems (e.g., ethyl acetate/hexanes, methanol, acetone).

-

Screen for suitable crystals under a polarizing microscope.

-

-

Data Collection:

-

Mount a suitable single crystal on a goniometer head.

-

Collect diffraction data using a diffractometer with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα). Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal motion.

-

-

Structure Solution and Refinement:

-

Process the raw diffraction data to obtain a set of structure factors.

-

Solve the structure using direct methods or Patterson methods to locate the heavy atoms.

-

Refine the structural model against the experimental data, locating lighter atoms (C, N, F, H) from difference Fourier maps.

-

-

Analysis:

-

Analyze the final refined structure (CIF file).

-

Precisely measure all bond lengths, bond angles, and, most critically, the ring puckering dihedral angles (e.g., N1-C2-C3-C4).

-

Visualize the crystal packing to identify any intermolecular interactions (e.g., hydrogen bonds) that might influence the observed conformation. While the solid-state structure may be influenced by packing forces, it provides a crucial, experimentally determined low-energy conformation.[11]

-

Conclusion and Outlook

The strategic placement of fluorine on an azetidine ring is a subtle but powerful tool for molecular design. By leveraging well-understood stereoelectronic principles like the gauche effect and charge-dipole interactions, medicinal chemists can exert precise control over the three-dimensional shape of these valuable scaffolds.[12][13] The ability to induce conformational switching based on the local pH environment opens new avenues for designing drugs with tailored properties for specific biological targets and compartments. The integrated analytical workflow presented here, combining NMR, X-ray crystallography, and computational chemistry, provides the necessary framework for researchers to confidently design, synthesize, and validate the next generation of fluorinated azetidine-based therapeutics.

References

- Fluorine in drug discovery: Role, design and case studies. Google Vertex AI Search. Link

- The role of fluorine in medicinal chemistry. PubMed. Link

- The Many Roles for Fluorine in Medicinal Chemistry.

- Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. NIH. Link

- Applications of Fluorine in Medicinal Chemistry. PubMed. Link

- The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applic

- X-ray Crystallography of 1-(4-Methylbenzyl)

- Influence of stereoelectronic effects on the 1 JC F spin-spin coupling constant in fluorinated heterocyclic compounds. PubMed. Link

- Synthesis of 3-Fluoroazetidines.

- Can acyclic conformational control be achieved via a sulfur–fluorine gauche effect? Royal Society of Chemistry. Link

- Evaluation of the Alicyclic Gauche Effect in 2‐Fluorocyclohexanone Analogs: a Combined NMR and DFT Study.

- The ring pucker in azetidine derivatives can be influenced by a C–F ... N + charge–dipole interaction.

- Gauche effect. Wikipedia. Link

- Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing. Link

- Informing Molecular Design by Stereoelectronic Theory: The Fluorine Gauche Effect in Catalysis.

- Fluorine in heterocyclic chemistry.

- Stereoselectively fluorinated N-heterocycles: a brief survey. PMC - NIH. Link

- Fluorine NMR.

- 19Flourine NMR. University of Ottawa. Link

- Ring puckering of azetidine: an electron diffraction study. RSC Publishing. Link

Sources

- 1. Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ring puckering of azetidine: an electron diffraction study - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Gauche effect - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Stereoselectively fluorinated N-heterocycles: a brief survey - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biophysics.org [biophysics.org]

- 10. 19Flourine NMR [chem.ch.huji.ac.il]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pharmacyjournal.org [pharmacyjournal.org]

- 13. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction to fluorinated azetidines in medicinal chemistry

An In-depth Technical Guide to Fluorinated Azetidines in Medicinal Chemistry

Part 1: Foundational Principles

The Azetidine Scaffold: A Privileged Motif in Drug Discovery

Azetidines, four-membered nitrogen-containing heterocycles, have become increasingly important motifs in the field of drug discovery.[1][2] Their growing popularity stems from a unique combination of physicochemical and pharmacokinetic properties conferred by their distinct structure.[1][2] Key features such as significant ring strain (approximately 25.4 kcal/mol), a high degree of sp3 character, and conformational rigidity make them highly desirable scaffolds for the design of novel bioactive molecules.[1][2][3] This inherent ring strain not only makes azetidines useful as synthetic intermediates but also provides unique exit vectors for substituents compared to larger saturated heterocycles.[1]

The constrained geometry of the azetidine ring enhances properties such as metabolic stability, solubility, and receptor selectivity.[1][2] Several drugs approved by the Food and Drug Administration (FDA), including baricitinib, cobimetinib, and azelnidipine, incorporate the azetidine motif to improve their pharmacokinetic profiles.[1][2] The nitrogen atom within the ring can act as both a nucleophile and a hydrogen-bond acceptor, facilitating interactions with biological targets.[1] As medicinal chemists continue to explore novel chemical space, the azetidine scaffold represents a dynamic frontier for the development of next-generation therapeutics.[1][2]

The Strategic Role of Fluorine in Modern Drug Design

Fluorine has emerged as an indispensable element in modern medicinal chemistry, with its strategic incorporation offering a powerful tool to fine-tune the properties of drug candidates.[4] The unique electronic and steric characteristics of fluorine allow it to modulate a molecule's acidity, lipophilicity, and conformation, often leading to improved pharmacokinetic properties and enhanced biological activity.[4][5]

The introduction of fluorine can significantly enhance metabolic stability by blocking sites susceptible to enzymatic degradation, a consequence of the strong carbon-fluorine bond.[5][6] Furthermore, fluorine's high electronegativity can lower the pKa of nearby basic groups, which can improve bioavailability by increasing membrane permeability.[5][6] The small van der Waals radius of fluorine (1.47 Å), comparable to that of hydrogen (1.20 Å), means that its introduction often results in minimal steric perturbation while exerting profound electronic effects.[5][7] These beneficial modifications have led to a steady increase in the number of fluorinated drugs approved for a wide range of therapeutic areas.[4]

Part 2: Synthesis of Fluorinated Azetidines

The growing interest in fluorinated azetidines has spurred the development of various synthetic methodologies to access these valuable building blocks.

Synthetic Strategies for 3-Fluoroazetidines

One of the most common methods for the synthesis of 3-fluoroazetidines involves the nucleophilic fluorination of 3-hydroxyazetidines using reagents such as diethylaminosulfur trifluoride (DAST).[8][9] Another approach is the ring-opening of 1-azabicyclo[1.1.0]butanes with fluoride sources like Olah's reagent (pyridine-HF).[8][9] More recent methods have also explored the functionalization of olefinic imines to create bromofluorinated intermediates that can be cyclized to form 3-fluoroazetidines.[8]

-

To a solution of N-Boc-3-hydroxyazetidine (1.0 eq) in anhydrous dichloromethane (DCM) at -78 °C under a nitrogen atmosphere, add diethylaminosulfur trifluoride (DAST) (1.2 eq) dropwise.

-

Allow the reaction mixture to stir at -78 °C for 1 hour.

-

Slowly warm the mixture to room temperature and continue stirring for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO3).

-

Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford N-Boc-3-fluoroazetidine.

Synthesis of 3,3-Difluoroazetidines

The gem-difluoro-azetidine moiety is typically accessed through the fluorination of 3-azetidinones. Reagents like DAST are commonly employed for this transformation. An alternative route involves a Reformatsky-type reaction using ethyl bromodifluoroacetate and an appropriate imine to form a difluoro-β-lactam, which can then be reduced to the corresponding 3,3-difluoroazetidine.[10]

-

In a flame-dried flask under a nitrogen atmosphere, dissolve 1-benzhydryl-3-azetidinone (1.0 eq) in anhydrous DCM.

-

Cool the solution to 0 °C and add DAST (2.5 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Once the starting material is consumed, cool the reaction mixture to 0 °C and cautiously quench with a saturated aqueous solution of NaHCO3.

-

Extract the mixture with DCM (3 x 25 mL).

-

Combine the organic extracts, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

-

Purify the residue by flash chromatography to yield 1-benzhydryl-3,3-difluoroazetidine.

Caption: Common synthetic routes to 3-fluoro- and 3,3-difluoroazetidines.

Part 3: Physicochemical and Pharmacokinetic Properties of Fluorinated Azetidines

The introduction of fluorine into the azetidine ring profoundly influences its physicochemical properties, which in turn affects its pharmacokinetic profile.

Modulation of Basicity (pKa)

Fluorine's strong electron-withdrawing nature significantly reduces the basicity of the azetidine nitrogen.[11][12] The magnitude of this pKa reduction is dependent on the number of fluorine atoms and their proximity to the nitrogen.[11] This modulation of basicity is a critical tool in drug design, as it can be used to optimize a compound's ionization state at physiological pH, thereby influencing its absorption, distribution, and target engagement.[5][6]

| Compound | pKa |

| Azetidine | 11.29 |

| 3-Fluoroazetidine | 8.66 |

| 3,3-Difluoroazetidine | 5.80 |

| Data sourced from publicly available chemical databases and literature.[11][13] |

Impact on Lipophilicity (LogP)

The effect of fluorination on lipophilicity (LogP) is complex and not always predictable.[11][14] While highly fluorinated motifs often increase lipophilicity, the strategic placement of one or two fluorine atoms can sometimes lead to a decrease in LogP.[14] This is due to the interplay of various factors, including changes in the molecule's polarity and its interaction with water.[11][15] A systematic study of fluorinated azetidine, pyrrolidine, and piperidine derivatives revealed that the effect of fluorination on lipophilicity is influenced by the electronic distribution at neighboring atoms.[11]

| Compound | Calculated LogP |

| N-Methylazetidine | -0.15 |

| N-Methyl-3-fluoroazetidine | 0.05 |

| N-Methyl-3,3-difluoroazetidine | 0.25 |

| Calculated LogP values are estimations and can vary between different software packages. |

Enhancement of Metabolic Stability

A primary reason for incorporating fluorine into drug candidates is to enhance their metabolic stability.[5][6] The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it resistant to cleavage by metabolic enzymes such as cytochrome P450s.[6] By replacing a hydrogen atom at a metabolically labile position with fluorine, medicinal chemists can block this "soft spot" and prolong the drug's half-life in the body.[6] This can lead to improved oral bioavailability and a reduced dosing frequency.

Conformational Control

Fluorine substitution can also exert significant control over the conformation of the azetidine ring.[16] The puckering of the four-membered ring can be influenced by electrostatic interactions between the fluorine atom and the nitrogen atom, particularly when the nitrogen is protonated.[16] This conformational biasing can be exploited to lock the molecule in a bioactive conformation, thereby enhancing its binding affinity for its biological target.[4]

Caption: Impact of fluorination on azetidine properties and drug development outcomes.

Part 4: Applications in Medicinal Chemistry: Case Studies

The unique properties of fluorinated azetidines have led to their incorporation into a variety of drug discovery programs.

Fluorinated Azetidines as Dipeptidyl Peptidase IV (DPP-IV) Inhibitors

A significant application of fluorinated azetidines is in the development of inhibitors of dipeptidyl peptidase IV (DPP-IV), a key target for the treatment of type 2 diabetes.[8] The inhibition of DPP-IV prolongs the action of incretin hormones, leading to improved glycemic control. Several patents have disclosed the use of 3-fluoroazetidines and 3,3-difluoroazetidines as components of potent and selective DPP-IV inhibitors.[8][17] The fluorinated azetidine moiety often serves as a key recognition element, fitting into a specific pocket of the enzyme's active site.

Fluorinated Azetidines in CNS Drug Discovery

The ability to fine-tune pKa and lipophilicity makes fluorinated azetidines attractive scaffolds for central nervous system (CNS) drug discovery. Achieving optimal brain penetration requires a delicate balance of these properties to facilitate crossing the blood-brain barrier while avoiding rapid efflux by transporters like P-glycoprotein (P-gp). The introduction of fluorine can help to achieve this balance, leading to compounds with improved CNS exposure.[12]

Emerging Applications

The versatility of fluorinated azetidines has led to their exploration in a growing number of therapeutic areas. They have been incorporated into molecules targeting a diverse range of biological targets, including cannabinoid receptors and various enzymes.[18] As synthetic methods become more robust and our understanding of fluorine's effects deepens, the application of these valuable building blocks in medicinal chemistry is expected to continue to expand.

Part 5: Conclusion and Future Perspectives

Fluorinated azetidines represent a powerful convergence of two highly effective strategies in modern drug design: the use of strained, sp3-rich scaffolds and the strategic incorporation of fluorine. The unique combination of properties offered by these building blocks allows medicinal chemists to address common challenges in drug discovery, such as poor metabolic stability, low bioavailability, and off-target activity.